Bis(2-(4-pyridinyl)ethyl) disulfide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N2S2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[2-(2-pyridin-4-ylethyldisulfanyl)ethyl]pyridine |
InChI |
InChI=1S/C14H16N2S2/c1-7-15-8-2-13(1)5-11-17-18-12-6-14-3-9-16-10-4-14/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
LFNOKCRXVALZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCSSCCC2=CC=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of Bis 2 4 Pyridinyl Ethyl Disulfide
Elucidation of Classical and Novel Synthetic Pathways to Bis(2-(4-pyridinyl)ethyl) Disulfide
The synthesis of this compound can be achieved through both classical and contemporary chemical strategies. The most traditional and widely employed method involves the oxidation of the corresponding thiol, 2-(4-pyridinyl)ethanethiol. This transformation can be effected by a variety of oxidizing agents, ranging from simple inorganic reagents to more sophisticated organic systems.
A common approach is the use of mild oxidizing agents like hydrogen peroxide or iodine. The reaction of 2-(4-pyridinyl)ethanethiol with a solution of iodine and potassium iodide at room temperature can afford the desired disulfide. Another classical method involves air oxidation, often catalyzed by metal ions, in a suitable solvent.
More recently, novel synthetic methodologies have emerged, offering improvements in efficiency, selectivity, and environmental compatibility. Photocatalytic methods, for instance, have shown promise in the synthesis of disulfides. These reactions utilize visible light and a photocatalyst to promote the oxidative coupling of thiols, often under mild conditions. While not yet specifically reported for this compound, the general applicability of photocatalytic disulfide synthesis suggests its potential as a modern route to this compound.
Microwave-assisted synthesis represents another innovative approach. Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of various organic compounds, including heterocyclic disulfides. The application of microwave energy to the oxidation of 2-(4-pyridinyl)ethanethiol could provide a rapid and efficient pathway to the target disulfide.
Furthermore, the development of functionalized nanoparticles bearing pyridyl disulfide groups opens up new avenues for the synthesis and application of these compounds. For example, pyridyl disulfide-functionalized polymers have been synthesized via atom transfer radical polymerization (ATRP), demonstrating the versatility of incorporating this moiety into larger macromolecular structures.
Optimization Strategies for Enhanced Reaction Efficiency and Product Purity
Achieving high reaction efficiency and product purity are critical aspects of any synthetic protocol. For the synthesis of this compound, several optimization strategies can be employed, focusing on reaction conditions, catalyst selection, and purification techniques.
Reaction Conditions: The choice of solvent, temperature, and stoichiometry of reactants plays a crucial role. For the oxidation of 2-(4-pyridinyl)ethanethiol, the pH of the reaction medium can significantly influence the rate and outcome, particularly in aqueous systems, due to the basic nature of the pyridine (B92270) ring. Optimization of these parameters through systematic screening can lead to higher yields and reduced formation of by-products.
Catalyst Selection: In catalyzed oxidation reactions, the nature of the catalyst is paramount. For metal-catalyzed air oxidations, the choice of metal salt and ligands can impact the catalytic activity and selectivity. In photocatalytic systems, the selection of the appropriate photocatalyst and light source is critical for efficient conversion.
Purification Techniques: The purity of the final product is essential for its intended applications. Common by-products in disulfide synthesis can include unreacted thiol, over-oxidized species like thiosulfinates or sulfonic acids, and other side-products from the reaction. Standard purification methods such as recrystallization and column chromatography are effective for removing these impurities. The choice of solvent for recrystallization is critical and should be determined based on the solubility profile of the disulfide and its impurities. For column chromatography, the selection of the stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is optimized to achieve the best separation.
Below is an interactive table summarizing key parameters that can be optimized for the synthesis of this compound.
| Parameter | Classical Oxidation | Novel Methods (e.g., Photocatalysis) | Optimization Goal |
| Oxidant/Catalyst | Hydrogen Peroxide, Iodine, Metal Salts | Photocatalyst, Microwave Irradiation | Maximize yield, minimize by-products |
| Solvent | Alcohols, Water, Organic Solvents | Green Solvents (e.g., Ethyl Lactate) | Enhance solubility, improve reaction rate, facilitate purification |
| Temperature | Room Temperature to Reflux | Ambient Temperature | Control reaction rate, prevent degradation |
| pH | Acidic to Basic | Neutral to Mildly Basic | Optimize thiol reactivity and pyridine protonation state |
| Purification | Recrystallization, Column Chromatography | Simplified work-up procedures | Achieve high purity (>99%) |
Innovations in Sustainable and Green Chemistry Approaches for Compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For the synthesis of this compound, several sustainable and green approaches can be envisioned and have been reported for disulfide synthesis in general.
One of the primary goals of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and the oxidation of thiols to disulfides has been successfully carried out in aqueous media using oxidants like iodine or hydrogen peroxide. acs.org The use of bio-based solvents, such as ethyl lactate, has also been shown to be an effective medium for the catalyst- and additive-free oxidative coupling of thiols. nih.gov
Photocatalysis, as mentioned earlier, is inherently a green technology as it utilizes visible light as a renewable energy source and often allows for reactions to be conducted at ambient temperature. acs.orgnih.govacs.org The development of efficient photocatalytic systems for thiol oxidation could provide a highly sustainable route to this compound.
Enzyme-catalyzed synthesis offers another powerful green alternative. Lipases, for example, have been used in the enantioselective acetylation of pyridyl-containing alcohols, demonstrating the potential for enzymatic transformations on related structures. unipd.it The use of oxidoreductase enzymes for the specific oxidation of 2-(4-pyridinyl)ethanethiol could lead to a highly selective and environmentally friendly synthesis of the corresponding disulfide under mild, aqueous conditions.
The following table highlights some green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Principle | Application in Disulfide Synthesis | Potential Benefit |
| Use of Renewable Feedstocks | Synthesis from bio-derived starting materials | Reduced reliance on fossil fuels |
| Use of Greener Solvents | Water, Ethyl Lactate | Reduced toxicity and environmental pollution |
| Catalysis | Photocatalysis, Biocatalysis | Milder reaction conditions, higher selectivity, reduced waste |
| Energy Efficiency | Microwave-assisted synthesis, Ambient temperature reactions | Lower energy consumption |
Stereochemical Control and Asymmetric Synthesis of Related Chiral Analogues
The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. While this compound itself is achiral, the synthesis of its chiral analogues, where one or both of the ethyl bridges are substituted to create stereocenters, is an area of significant interest.
The stereochemical control in the synthesis of such analogues can be approached in several ways. One strategy involves the use of chiral starting materials. For instance, a chiral amino acid could be used as a precursor to a chiral β-substituted ethanethiol, which could then be oxidized to the corresponding chiral disulfide.
Another powerful technique is asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity in a reaction. For example, the asymmetric reduction of a ketone precursor to a chiral alcohol, which is then converted to the thiol, can be a viable route. Chiral dialkylaminopyridine catalysts have been developed and applied in various asymmetric syntheses, highlighting the potential for creating chiral pyridine-containing molecules. nih.govnih.gov
Enzymatic resolution is also a well-established method for separating enantiomers. Lipase-catalyzed enantioselective acetylation has been successfully used for the resolution of racemic 1-(2-pyridyl)ethanols, demonstrating the feasibility of using enzymes to obtain enantiomerically pure pyridyl-containing building blocks. nih.govacs.org These resolved intermediates could then be elaborated to form the desired chiral disulfide analogues.
The development of stereoselective methods for the synthesis of functionalized pyridines and related heterocycles provides a toolbox for the construction of complex chiral molecules. nih.govacs.orgnih.gov
The following table outlines potential strategies for the synthesis of chiral analogues of this compound.
| Strategy | Description | Key Considerations |
| Chiral Pool Synthesis | Starting from readily available chiral molecules (e.g., amino acids, terpenes). | Availability of suitable chiral precursors. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a key bond-forming step. | Development of efficient and selective catalysts. |
| Enzymatic Resolution | Separation of a racemic mixture using an enzyme that selectively reacts with one enantiomer. | Finding a suitable enzyme and optimizing reaction conditions. |
| Diastereoselective Synthesis | Creation of a new stereocenter under the influence of an existing one. | Control of relative stereochemistry. |
Fundamental Mechanistic Insights into Disulfide Bond Formation and Cleavage Kinetics
A thorough understanding of the mechanisms governing the formation and cleavage of the disulfide bond in this compound is crucial for controlling its synthesis and predicting its behavior in various applications.
The formation of the disulfide bond from 2-(4-pyridinyl)ethanethiol typically proceeds through an oxidative coupling mechanism. In the case of thiol-disulfide exchange, the reaction is generally considered to be a bimolecular nucleophilic substitution (SN2) type reaction. nih.govnih.govharvard.edu The kinetics of this exchange are influenced by several factors, including the pKa of the attacking thiol and the leaving group, as well as steric and electronic effects of the substituents. The progress of the reaction can often be monitored spectrophotometrically by following the release of a chromophoric thiol, such as pyridine-2-thione. researchgate.netnih.gov
The cleavage of the disulfide bond can also occur through various pathways. Reductive cleavage, often facilitated by reducing agents like dithiothreitol (B142953) (DTT), proceeds via a thiol-disulfide exchange mechanism. The kinetics of this process are also dependent on the redox potential of the system and the pH of the medium.
Radical-initiated cleavage offers an alternative pathway for disulfide bond scission. nih.govresearchgate.netnih.gov Studies have shown that radicals can attack the disulfide bond, leading to its cleavage. Mechanistic investigations, including computational studies, have provided insights into the energetics and preferred pathways of these radical-driven processes. For instance, direct radical attack at a sulfur atom (SH2) has been proposed as a favored pathway for S-S bond cleavage. nih.govresearchgate.net
The presence of the 4-pyridinyl group can influence the reactivity of the disulfide bond. The basicity of the pyridine nitrogen can affect the local pH and the protonation state of nearby thiol groups, which in turn impacts the kinetics of thiol-disulfide exchange. Furthermore, the pyridine ring can participate in non-covalent interactions that may influence the conformation and accessibility of the disulfide bond.
A summary of the key mechanistic aspects is provided in the table below.
| Process | Mechanism | Key Influencing Factors |
| Disulfide Formation (Oxidation) | Oxidative coupling of thiols | Oxidizing agent, catalyst, pH, solvent |
| Disulfide Formation (Thiol-Disulfide Exchange) | SN2-type nucleophilic substitution | Thiol pKa, leaving group ability, steric effects |
| Disulfide Cleavage (Reduction) | Thiol-disulfide exchange | Reducing agent, redox potential, pH |
| Disulfide Cleavage (Radical-initiated) | Radical attack on sulfur (e.g., SH2) | Radical source, stability of radical intermediates |
Sophisticated Spectroscopic and Structural Elucidation of Bis 2 4 Pyridinyl Ethyl Disulfide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and conformational dynamics of molecules in solution. For Bis(2-(4-pyridinyl)ethyl) disulfide, ¹H and ¹³C NMR would provide critical information about its molecular framework.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the pyridinyl rings and the ethyl disulfide bridge. The aromatic protons on the 4-substituted pyridine (B92270) rings would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of an AA'BB' spin system. The protons of the ethyl groups (-CH2-CH2-) would present as two triplets, with the chemical shifts influenced by their proximity to the sulfur atoms and the pyridine rings. The methylene (B1212753) group adjacent to the sulfur atom (S-CH2) would likely be more deshielded than the methylene group adjacent to the pyridinyl ring (pyridinyl-CH2).
A ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Separate signals would be anticipated for the different carbons of the pyridine ring and the two distinct methylene carbons of the ethyl bridge. The chemical shifts would confirm the connectivity of the molecule.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their respective connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons, offering valuable data on the molecule's preferred conformation in solution, particularly concerning the orientation of the pyridinyl rings relative to the disulfide bridge.
Hypothetical ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridinyl H (ortho to N) | ~8.5 | Doublet |
| Pyridinyl H (meta to N) | ~7.2 | Doublet |
| -S-CH₂- | ~3.1 | Triplet |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridinyl C (para to N) | ~150 |
| Pyridinyl C (ortho to N) | ~150 |
| Pyridinyl C (meta to N) | ~124 |
| -S-CH₂- | ~40 |
Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Rearrangements
Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and investigating the fragmentation patterns of a compound, which in turn provides structural information. For this compound, high-resolution mass spectrometry would be expected to confirm its exact mass of 276.0755 g/mol . nih.gov
Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed to generate the molecular ion. Subsequent tandem MS (MS/MS) experiments would induce fragmentation, and the resulting fragmentation pattern would be key to confirming the structure.
A primary and characteristic fragmentation pathway for disulfides is the cleavage of the S-S bond. This would likely lead to the formation of a prominent fragment ion corresponding to the 2-(4-pyridinyl)ethylthio radical cation. Another significant fragmentation could involve the cleavage of the C-S bond, generating a pyridinylethyl radical and a thioaldehyde. Further fragmentation of the pyridinyl group would also be anticipated. The analysis of these fragmentation pathways provides a veritable fingerprint of the molecule's structure.
Hypothetical Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Identity |
|---|---|
| 276 | [M]⁺ (Molecular Ion) |
| 138 | [M/2]⁺ (Cleavage of S-S bond) |
| 106 | [C₅H₄NCH₂CH₂]⁺ (Cleavage of C-S bond) |
X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination
X-ray crystallography on a suitable single crystal of this compound would provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the accurate determination of bond lengths, bond angles, and torsion angles.
Anticipated Crystallographic Parameters
| Parameter | Expected Value Range |
|---|---|
| S-S Bond Length | ~2.0-2.1 Å |
| C-S Bond Length | ~1.8-1.9 Å |
| C-S-S Bond Angle | ~100-105° |
Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Conformational Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and offer insights into the functional groups present and their chemical environment.
For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the pyridine ring and the alkyl disulfide moiety. The pyridine ring vibrations would include C-H stretching, C=C and C=N stretching, and ring breathing modes. The ethyl group would exhibit C-H stretching, scissoring, and rocking vibrations. The S-S stretching vibration, which is often weak in the IR spectrum but more prominent in the Raman spectrum, would be expected in the 450-550 cm⁻¹ region. The C-S stretching vibrations would likely appear in the 600-800 cm⁻¹ range.
Comparing the spectra in different phases (solid vs. solution) could reveal information about conformational changes and intermolecular interactions in the solid state. While specific spectra for the title compound are unavailable, FT-IR and Raman spectra of related compounds like 1,2-bis(4-pyridyl)ethane (B167288) and trans-1,2-bis(4-pyridyl)ethylene have been reported and would serve as a basis for preliminary spectral interpretation.
Expected Vibrational Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman |
| Pyridine Ring Stretch (C=C, C=N) | 1400-1600 | FT-IR, Raman |
| CH₂ Scissoring | 1450-1470 | FT-IR |
| C-S Stretch | 600-800 | Raman |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Ligand Field Theory Probing
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.
The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions associated with the pyridine rings. These would likely include π → π* transitions at shorter wavelengths (below 300 nm). The disulfide bond itself has a weak n → σ* transition, which might be observed as a broad, low-intensity shoulder at longer wavelengths.
Fluorescence spectroscopy would reveal whether the molecule emits light after being electronically excited. The fluorescence properties, if any, would be dependent on the nature of the lowest excited state and the efficiency of non-radiative decay processes. The emission spectrum, along with the fluorescence quantum yield and lifetime, would provide further insights into the photophysical properties of the molecule. While no experimental data exists for the title compound, the UV-Vis spectrum of the related trans-1,2-bis(4-pyridyl)ethylene has been documented.
Anticipated Electronic Spectroscopy Data
| Parameter | Expected Wavelength/Region | Transition Type |
|---|---|---|
| λmax (Absorption) | < 300 nm | π → π* (Pyridine) |
| Absorption Shoulder | ~300-350 nm | n → σ* (Disulfide) |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| trans-bis(pyridin-3-yl)ethylene |
| 1,2-bis(4-pyridyl)ethane |
Reaction Mechanisms, Chemical Reactivity, and Transformation Pathways of Bis 2 4 Pyridinyl Ethyl Disulfide
Detailed Mechanisms of Disulfide Bond Reduction and Oxidation Processes
The disulfide bond is the most reactive site in bis(2-(4-pyridinyl)ethyl) disulfide, readily undergoing reduction and oxidation reactions. These transformations are central to its chemical behavior and applications.
Reduction:
The disulfide bond can be cleaved reductively to yield two molecules of 4-(2-mercaptoethyl)pyridine. This process can be initiated by various reducing agents, including thiols, phosphines, and borohydrides, as well as through electrochemical methods. The general mechanism involves the nucleophilic attack of the reducing agent on one of the sulfur atoms of the disulfide bond.
For instance, in the presence of a thiol like dithiothreitol (B142953) (DTT), the reaction proceeds through a thiol-disulfide exchange. The thiol attacks one of the sulfur atoms, forming a mixed disulfide and releasing one equivalent of 4-(2-mercaptoethyl)pyridine. A subsequent intramolecular or intermolecular attack by another thiol molecule on the mixed disulfide liberates the second equivalent of the product and regenerates the disulfide form of the reducing agent.
Electrochemical reduction at a gold electrode has also been demonstrated. psu.edu In this process, the disulfide adsorbs onto the electrode surface, and the application of a negative potential facilitates the transfer of electrons to the disulfide bond, leading to its cleavage and the formation of the corresponding thiol.
Oxidation:
The disulfide bond can be oxidized to various higher oxidation states of sulfur, such as thiosulfinates, thiosulfonates, and ultimately sulfonic acids, depending on the strength of the oxidizing agent. Common oxidizing agents include peroxides, peracids, and ozone.
The initial step of oxidation often involves the formation of a thiosulfinate (R-S(O)-S-R). Further oxidation can lead to the more stable thiosulfonate (R-S(O)₂-S-R). With stronger oxidizing agents and harsher conditions, the disulfide bond can be completely cleaved and oxidized to two molecules of the corresponding sulfonic acid (R-SO₃H).
It is important to note that related pyridyl disulfides, such as 2,2'-bispyridyl disulfide, are utilized to induce the formation of intramolecular disulfide bonds in peptides containing reduced cysteine residues. nih.gov This highlights the reversible nature of the disulfide bond's redox chemistry. nih.gov
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Moieties
The pyridine rings in this compound possess distinct reactivity towards nucleophilic and electrophilic substitution reactions. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.
Nucleophilic Substitution:
The carbon atoms in the pyridine ring are electron-deficient, making them susceptible to attack by nucleophiles. imperial.ac.uk The positions most prone to nucleophilic attack are the α (2- and 6-) and γ (4-) positions. In this compound, the ethyl disulfide substituent is at the 4-position. While direct nucleophilic substitution on the ring is not commonly reported for this specific molecule, the principle of nucleophilic aromatic substitution (SNAr) on pyridines is well-established. Such reactions typically require a good leaving group on the ring and are facilitated by strong nucleophiles.
Electrophilic Substitution:
The pyridine ring is generally resistant to electrophilic aromatic substitution (SEAr) due to the deactivating effect of the nitrogen atom. imperial.ac.uk The nitrogen atom itself can be protonated or coordinated to a Lewis acid, which further deactivates the ring towards electrophiles. If an electrophilic substitution reaction were to occur, it would preferentially take place at the β (3- and 5-) positions, which are less deactivated than the α and γ positions. However, forcing conditions, such as high temperatures and strongly acidic catalysts, are typically required.
The nitrogen atom of the pyridine ring itself is a nucleophilic center and readily reacts with electrophiles. This includes protonation by acids, alkylation with alkyl halides to form pyridinium (B92312) salts, and oxidation to form N-oxides using reagents like m-chloroperoxybenzoic acid (m-CPBA). imperial.ac.uk
Coordination Chemistry and Ligand Properties with Transition Metal Centers
The pyridine moieties of this compound act as excellent ligands for a variety of transition metal centers. The nitrogen atoms possess lone pairs of electrons that can be donated to vacant orbitals of a metal ion, forming coordination complexes. The flexibility of the ethyl disulfide linker allows the ligand to adopt various conformations, enabling it to act as a bridging ligand between two metal centers or as a chelating ligand to a single metal center, although the latter is less common for the 4-pyridyl isomer compared to its 2-pyridyl counterpart.
The coordination of this compound to metal centers can significantly alter its chemical and physical properties. For example, coordination can influence the redox potential of the disulfide bond and the reactivity of the pyridine rings.
Research on related bis(pyridyl) ligands has shown their ability to form a wide range of coordination complexes with metals such as copper, zinc, cadmium, and nickel. researchgate.netflinders.edu.auspbu.ru The geometry of these complexes can vary from tetrahedral and square planar to octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. researchgate.net For instance, studies on copper(II) complexes with bis(pyridyl)-dithioether ligands, which are structurally similar, have provided insights into the electronic and redox properties of such coordinated systems. acs.org
The disulfide bridge itself can also interact with certain metal centers, although this is less common than coordination through the pyridine nitrogens.
Electrochemical Behavior, Redox Potentials, and Electron Transfer Mechanisms
This compound exhibits interesting electrochemical behavior, primarily centered around the redox activity of the disulfide/thiol couple and the pyridine moieties.
The reduction of the disulfide bond to the corresponding thiol, 4-(2-mercaptoethyl)pyridine, is a key electrochemical process. This reduction can be observed using techniques like cyclic voltammetry. For the related compound bis(4-pyridyl) disulfide, a cathodic peak potential for the disulfide reduction was observed at approximately -0.7 V versus a saturated calomel (B162337) electrode (S.C.E.) in a phosphate (B84403) buffer solution. psu.edu This indicates that the disulfide bond is electrochemically active and can be reversibly reduced and oxidized. psu.edu
The pyridine nitrogen can also be involved in electrochemical processes. For instance, it can be protonated, and the resulting pyridinium ion can have a different redox potential compared to the neutral pyridine.
The modification of electrode surfaces, such as gold, with this compound has been shown to facilitate electron transfer to biomolecules like cytochrome c. psu.edu The disulfide strongly and irreversibly adsorbs onto the gold surface, creating a modified electrode that promotes rapid, quasi-reversible redox behavior of the protein without the need for a promoter in the solution. psu.edu This suggests that the adsorbed layer provides a favorable environment for the electron transfer process. The electron transfer is believed to be diffusion-controlled. psu.edu
The electrochemical properties can be tuned by the coordination to transition metals, as the metal center can influence the electron density on the ligand and its redox potentials. researchgate.net
Photochemical Transformations and Light-Induced Reaction Pathways
The photochemical behavior of this compound is influenced by the presence of the pyridine rings and the disulfide bond. Pyridine itself can undergo photochemical reactions, and the disulfide bond can be cleaved by UV light.
Upon absorption of UV radiation, the disulfide bond can undergo homolytic cleavage to generate two thiyl radicals (RS•). These radicals are highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination to reform the disulfide bond.
The pyridine rings can also absorb UV light, leading to excited electronic states. These excited states may have different reactivity compared to the ground state, potentially leading to isomerization or other photochemical transformations.
In the context of related compounds, studies on the photocatalytic reduction of bis(2-dipyridyl)disulfide to 2-mercaptopyridine (B119420) using a TiO₂ photocatalyst have been reported. rsc.org This process is endothermic and is significantly enhanced by the incorporation of nanometer-sized silver particles on the TiO₂ surface, suggesting a pathway involving photo-generated electrons. rsc.org While this is a different isomer, it highlights the potential for light-induced transformations of the disulfide bond in pyridyl disulfides.
Furthermore, photoreactive derivatives of related disulfides, such as bis[B-(4-azidosalicylamido)ethyl]disulfide, are used as cross-linking reagents, where light is used to initiate the cross-linking reaction. bio-world.com
Catalytic Activities and Roles as a Ligand or Precursor in Chemical Transformations
This compound can function as a ligand in the formation of catalytically active metal complexes. The pyridine nitrogen atoms are effective donors for coordinating to transition metals that are known to catalyze a wide range of organic transformations.
While specific catalytic applications of this compound are not extensively documented in the provided search results, the broader class of bis(iminopyridine) and related pyridyl-containing ligands are known to form highly active catalysts for various reactions, including olefin oligomerization and polymerization. mdpi.com For example, dinuclear macrocyclic bis(iminopyridine) iron and cobalt complexes are active catalysts for the selective oligomerization of ethylene (B1197577). mdpi.com
The ability of this compound to act as a bridging ligand could be exploited to create bimetallic catalysts, where the two metal centers might act cooperatively to enhance catalytic activity or selectivity.
Furthermore, the disulfide bond itself can play a role in catalysis. The reversible redox cleavage of the disulfide to thiols can be part of a catalytic cycle. The thiol groups can act as proton sources or as ligands themselves.
The compound can also serve as a precursor for the in-situ generation of catalytically active species. For instance, upon reduction, it forms 4-(2-mercaptoethyl)pyridine, which can then coordinate to a metal center to form the active catalyst.
Based on a comprehensive search for theoretical and computational chemistry studies on this compound, there is a notable lack of specific published research that directly corresponds to the detailed outline requested. While general information and studies on related pyridine and disulfide-containing compounds are available, in-depth computational analyses focusing specifically on this compound are not prevalent in the public domain.
Therefore, it is not possible to provide a detailed, data-rich article that strictly adheres to the requested subtopics of quantum chemical calculations, DFT investigations, molecular dynamics simulations, reaction mechanism elucidation, and spectroscopic parameter prediction for this particular compound. The available scientific literature does not currently contain the specific research findings required to populate these sections with the requested level of detail and scientific accuracy.
To generate the requested article, dedicated computational chemistry research on this compound would need to be performed. Such research would involve:
Theoretical and Computational Chemistry Studies on Bis 2 4 Pyridinyl Ethyl Disulfide
Prediction and Validation of Spectroscopic Parameters:Calculating theoretical spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) and comparing them with experimental data if available to validate the computational models used.
Without access to the results of such specific studies, any attempt to write the requested article would involve speculation or the inappropriate extrapolation of data from dissimilar molecules, which would not meet the required standards of scientific accuracy and strict adherence to the subject compound.
Applications of Bis 2 4 Pyridinyl Ethyl Disulfide in Advanced Materials Science and Engineering Excluding Biomedical
Role in Polymer Chemistry as a Cross-linking Agent or Chain Transfer Modifier
The disulfide bond in Bis(2-(4-pyridinyl)ethyl) disulfide is a dynamic covalent bond, meaning it can be reversibly cleaved and reformed under specific redox conditions. This property is harnessed in polymer chemistry to create "smart" materials that respond to environmental stimuli.
As a cross-linking agent , it can be incorporated into polymer networks. The disulfide bridges stabilize the polymer structure, but can be broken by introducing a reducing agent, such as a thiol. This leads to a disassembly or change in the material's properties. This strategy is employed to create redox-responsive hydrogels and nanogels. rsc.org The pyridyl disulfide (PDS) moiety is one of the most widely used building blocks for this purpose due to its rapid and efficient thiol-disulfide exchange reaction. rsc.org This allows for the fabrication of crosslinked materials whose stability can be controlled on demand. rsc.org For instance, disulfide cross-linked micelles have been developed where the disulfide bonds stabilize the structure, preventing premature release of encapsulated contents, and then cleave under specific reductive conditions. nih.gov
In the context of controlled radical polymerization, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, disulfide compounds serve as effective chain transfer agents or precursors to them. researchgate.netfujifilm.com Bis(thiocarbonyl) disulfides, a related class of compounds, are known to govern radical polymerization through their chain transfer properties. researchgate.net The disulfide bond can undergo cleavage to initiate polymerization, and the fragments can act as controlling agents to produce polymers with well-defined molecular weights and narrow distributions. rsc.orgresearchgate.net For example, a straightforward method for creating disulfide-linked hyperbranched polymers involves using a novel RAFT agent with a pyridyl disulfide group. After polymerization, the terminal dithiobenzoate group is converted to a thiol, which then reacts with the pyridyl disulfide to form the hyperbranched structure. researchgate.net
Surface Chemistry and Adsorption Phenomena on Metal and Semiconductor Surfaces
The dual functionality of this compound makes it highly suitable for modifying the surfaces of metals and semiconductors. The disulfide group acts as a robust anchor to certain surfaces, most notably gold, while the terminal pyridyl groups provide a functional interface.
The adsorption process on a gold surface typically involves the cleavage of the S-S bond, leading to the formation of two sulfur atoms that bind strongly to the gold substrate, creating a gold-thiolate bond. bwise.kr This process is fundamental to the formation of self-assembled monolayers. The pyridyl groups, containing a nitrogen atom with a lone pair of electrons, can also interact with surfaces or act as coordination sites for metal ions. Studies on related molecules, such as osmium–bis-terpyridine complexes with a pendant 4-pyridyl substituent, have demonstrated the role of the pyridyl group as an effective anchoring group on platinum electrodes. mdpi.com The orientation and packing of the molecules on the surface are influenced by the interplay between the sulfur-surface bond, intermolecular forces, and the interactions of the pyridyl units.
Formation of Self-Assembled Monolayers (SAMs) and Supramolecular Architectures
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. This compound and its analogs are excellent candidates for forming SAMs on surfaces like gold.
Upon exposure to a gold surface, the disulfide bond cleaves, and the resulting pyridinylethylthiolate moieties organize into a dense monolayer. bwise.kr The structure and properties of these SAMs can be finely tuned. For example, in a study using the analogous 2,2'-dipyrimidyl disulfide, the pH of the deposition solution was found to significantly alter the surface morphology of the resulting SAM, changing it from small, disordered domains to large, highly ordered structures. bwise.kr The terminal pyridyl groups of the monolayer present a new surface with distinct chemical properties, which can be used to build more complex, layered structures known as supramolecular architectures. These architectures are assembled and held together by non-covalent interactions, such as metal-ligand coordination involving the pyridyl nitrogen. rsc.orgchemrxiv.org For instance, metal bis(terpyridine) complexes functionalized with disulfide anchors can form multicomponent SAMs, where the composition of the monolayer can be controlled, which is a prerequisite for creating perfectly mixed molecular-scale assemblies. chemrxiv.org
Table 1: Influence of Solution pH on SAMs of 2,2'-dipyrimidyl disulfide on Au(111) This table is based on findings for a structurally similar compound and illustrates principles applicable to pyridyl disulfides.
| pH of Solution | Surface Morphology of SAM | Packing Structure | Relative Surface Coverage Increase (vs. pH 7) |
|---|---|---|---|
| 2 | Disordered phase with irregular aggregates | N/A | - |
| 7 | Small ordered domains with bright islands | N/A | Baseline |
Data derived from a study on 2,2'-dipyrimidyl disulfide, demonstrating the tunability of SAMs based on pyridyl-containing disulfides. bwise.kr
Integration into Electrochemical Devices and Sensor Technologies (Non-biological applications)
The ability to form well-defined SAMs with specific electronic properties makes this compound a component of interest for electrochemical devices and sensors. When these molecules are assembled on an electrode surface, they can mediate electron transfer between the electrode and a solution-phase species or act as the active element themselves.
The pyridyl group can be complexed with redox-active metals like ruthenium or osmium. mdpi.com Monolayers of such complexes on an electrode surface can function as molecular electronic components. The redox state of the metal center can be switched electrochemically, altering the electrical properties of the monolayer. This switching capability is the basis for molecular memory or logic gates. mdpi.com The disulfide anchor ensures a robust electronic connection to the electrode. In non-biological sensors, the pyridyl groups at the monolayer's outer surface can act as recognition sites, binding to specific metal ions or other analytes. This binding event can perturb the electrochemical properties of the monolayer, generating a detectable signal.
Function as a Precursor or Component in Heterogeneous and Homogeneous Catalysis
In catalysis, this compound can play several roles. It can act as a ligand precursor for creating homogeneous catalysts or as a linker to immobilize a catalyst onto a solid support for heterogeneous applications.
The pyridyl groups are excellent ligands for a wide range of transition metals that are active catalytic centers. Bis(imino)pyridine complexes of iron and cobalt, for example, are highly active catalysts for ethylene (B1197577) polymerization, producing high-molecular-weight linear polyethylene. nih.govresearchgate.net Similarly, ruthenium complexes incorporating 4-pyridyl-terpyridine ligands have been used as photosensitizers in light-driven water oxidation, a key process in artificial photosynthesis. rsc.org
For heterogeneous catalysis, the disulfide functionality can be used to anchor these catalytically active pyridyl-metal complexes onto the surface of a support material, such as gold nanoparticles or silica (B1680970). This immobilization prevents the catalyst from leaching into the product stream, simplifies catalyst separation and recycling, and can enhance catalyst stability.
Table 2: Examples of Pyridyl-Metal Complexes in Catalysis
| Catalyst Type | Metal Center | Ligand Structure | Application |
|---|---|---|---|
| Homogeneous | Iron (Fe) | Nonsymmetrical bis(imino)pyridine | Ethylene Polymerization nih.gov |
| Homogeneous | Cobalt (Co) | Bis(imino)pyridine | Ethylene Polymerization researchgate.net |
| Homogeneous | Titanium (Ti) | Bis(arylimino)pyridine | Ethylene Polymerization rsc.org |
Applications in Nanoscience for Nanoparticle Functionalization and Hybrid Material Synthesis
In nanoscience, surface functionalization is key to controlling the properties and applications of nanoparticles. This compound provides a powerful tool for modifying nanoparticles, particularly those made of noble metals like gold.
The disulfide group offers a reliable method to attach a functional coating to gold nanoparticles. nih.gov This process involves the S-S bond cleavage and formation of strong Au-S bonds, resulting in a stable, functionalized nanoparticle. The outward-facing pyridyl groups can then be used for further modifications, such as coordinating metal ions or attaching other molecules. nih.gov Pyridyl disulfide-functionalized poly(propylene sulfide) nanoparticles have been synthesized, demonstrating a flexible method for creating particles with thiol-reactive surfaces. nih.gov
This functionalization is crucial for creating hybrid materials where the unique properties of the nanoparticles are combined with those of other materials, like polymers. For example, these functionalized nanoparticles can be dispersed within a polymer matrix, with the pyridyl groups potentially interacting with the polymer chains to improve compatibility and create a composite material with enhanced optical, electronic, or catalytic properties. Furthermore, diselenides, which are chemical cousins of disulfides, have been noted for their ability to stabilize gold nanoparticles and are of interest for functionalizing silica nanoparticles. mdpi.com
Synthesis and Exploration of Derivatives and Analogues of Bis 2 4 Pyridinyl Ethyl Disulfide
Systematic Synthesis and Characterization of Related Disulfide Compounds with Modified Pyridine (B92270) Units
The systematic synthesis of disulfide compounds with modified pyridine units allows for a fine-tuning of their electronic and steric properties. Modifications can be introduced at various positions on the pyridine ring, influencing the compound's coordination chemistry, reactivity, and intermolecular interactions.
Synthetic Methodologies:
A common approach to synthesize these analogues involves the preparation of substituted pyridinylethanethiols followed by oxidative coupling to form the corresponding disulfide. For instance, the synthesis of a disulfide with electron-donating or electron-withdrawing groups on the pyridine ring can be achieved by starting with the appropriately substituted 4-vinylpyridine (B31050) or 4-ethylpyridine. These precursors can undergo reactions to introduce the thiol functionality, which is then oxidized to the disulfide.
Another strategy involves the direct reaction of a substituted pyridine with a reagent that introduces the ethyl disulfide moiety. Transition-metal-free functionalization methods for pyridines have gained traction, offering alternative pathways to these derivatives. thieme-connect.de
Characterization:
The characterization of these newly synthesized compounds relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, confirming the position of substituents on the pyridine ring. Mass spectrometry provides the molecular weight, confirming the successful formation of the disulfide. X-ray crystallography offers definitive proof of the three-dimensional structure in the solid state, revealing details about bond lengths, bond angles, and intermolecular packing. researchgate.net
Investigation of Chemical Properties with Alterations in the Alkyl Spacer Chain Length and Branching
The alkyl spacer connecting the pyridine ring to the disulfide bond plays a crucial role in determining the molecule's flexibility, conformation, and ultimately, its chemical properties.
Impact of Alkyl Chain Length:
Varying the length of the alkyl chain (e.g., from ethyl to propyl, butyl, etc.) can significantly influence the physicochemical properties of the disulfide compounds. nih.gov Studies on related systems have shown that an increase in alkyl chain length can affect the molecule's solubility, with longer chains generally leading to increased solubility in nonpolar solvents. rsc.org In the context of self-assembly and supramolecular chemistry, the spacer length can dictate the aggregation pathways and the morphology of the resulting nanostructures. nih.gov For instance, a study on perylene (B46583) bisimide derivatives demonstrated that the length of the alkyl spacer was critical in controlling the kinetic and thermodynamic outcomes of their supramolecular polymerization. nih.gov
Influence of Alkyl Chain Branching:
Introducing branching into the alkyl spacer can have a profound impact on the steric hindrance around the disulfide bond and the pyridine nitrogen. This can affect the accessibility of these sites for chemical reactions, such as thiol-disulfide exchange or coordination with metal ions. The odd-even effect, where properties oscillate with the number of carbon atoms in a linear alkyl chain, has been observed in polymer semiconductors and can also be a factor in the properties of these disulfide derivatives. rsc.org
Structure-Reactivity Relationships (SAR) in Catalytic Performance and Material Properties
Understanding the relationship between the molecular structure of these disulfide compounds and their reactivity is paramount for designing effective catalysts and functional materials. acs.org
Catalytic Performance:
The pyridine moieties in these compounds can act as ligands for metal catalysts or as organocatalysts themselves. The electronic properties of the pyridine ring, modulated by substituents, can influence the catalytic activity. For example, electron-donating groups can enhance the Lewis basicity of the pyridine nitrogen, potentially leading to stronger coordination to a metal center and altered catalytic performance. The disulfide bond itself can also participate in redox catalysis. The reactivity of the disulfide bond is known to be markedly affected by its local structure and environment. nih.gov
Material Properties:
The ability of these compounds to form coordination polymers and metal-organic frameworks (MOFs) is highly dependent on their structure. The length and flexibility of the alkyl spacer, along with the substitution pattern on the pyridine ring, will dictate the geometry and dimensionality of the resulting network. researchgate.net These materials can exhibit interesting properties such as porosity, which is relevant for applications in gas storage and separation, and redox activity from the disulfide units, which is of interest for battery applications. researchgate.net
Synthesis of Polymeric Derivatives and Macromolecular Architectures
The incorporation of bis(2-(4-pyridinyl)ethyl) disulfide and its analogues into polymeric structures opens up possibilities for creating advanced materials with dynamic and responsive properties. jsta.clresearchgate.net
Polymerization Techniques:
Several polymerization methods can be employed to create polymers containing pyridyl disulfide units. These include:
Chain-growth polymerization: Monomers containing a pyridyl disulfide moiety can be polymerized using techniques like free-radical polymerization (FRP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govresearchgate.netrsc.orgresearchgate.net These methods allow for the synthesis of polymers with disulfide groups in the side chains.
Step-growth polymerization: Polycondensation or polyaddition reactions can be used to incorporate the disulfide unit into the polymer backbone. researchgate.net
Macromolecular Architectures:
Beyond linear polymers, more complex macromolecular architectures can be constructed. For example, the disulfide bond can be used as a cleavable linker to create block copolymers or graft copolymers. The pyridyl groups can be utilized for post-polymerization modification, allowing for the attachment of other functional molecules or the formation of cross-linked networks. The thiol-disulfide exchange reaction is a particularly useful tool for creating dynamic covalent polymers and self-healing materials. rsc.org The synthesis of nanoparticles functionalized with pyridyl disulfide groups has also been reported, enabling the conjugation of biomolecules for various applications. nih.gov
Advanced Analytical Methodologies for the Detection and Quantification of Bis 2 4 Pyridinyl Ethyl Disulfide Non Biological Matrices
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques widely used for the purity assessment and analysis of chemical compounds in mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Bis(2-(4-pyridinyl)ethyl) disulfide due to its versatility in handling non-volatile and thermally labile compounds. A reverse-phase HPLC method is typically suitable for this compound, leveraging the hydrophobic and polar characteristics of the molecule. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. By adjusting the mobile phase composition, gradient, and flow rate, an optimal separation from impurities and other components in a mixture can be achieved. UV detection is commonly employed, utilizing the chromophoric pyridine (B92270) rings for sensitive detection.
A potential HPLC method for the analysis of a related compound, 4,4'-dipyridyl disulfide, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com This approach can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of this compound, the compound must be sufficiently volatile and thermally stable to be vaporized without decomposition in the GC inlet. Given the disulfide bond and the pyridinyl groups, thermal stability could be a concern. If the compound is not directly amenable to GC-MS, derivatization techniques could be employed to increase its volatility and stability. Alternatively, pyrolysis-GC-MS, which involves the controlled thermal decomposition of the sample followed by separation and identification of the fragments, could provide a fingerprint of the compound. chromatographyonline.com The mass spectrometer provides detailed structural information and allows for highly selective quantification using modes like selected ion monitoring (SIM). nih.gov
Table 1: Illustrative HPLC and GC-MS Parameters for Analysis
| Parameter | HPLC | GC-MS |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Helium |
| Flow Rate/Gas Flow | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 1 µL (Split or Splitless) |
| Oven Temperature Program | Isothermal or Gradient | e.g., 100°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Detector | UV-Vis Diode Array Detector (DAD) at ~260 nm | Mass Spectrometer (Electron Ionization - EI) |
| MS Scan Range | N/A | m/z 50-500 |
Capillary Electrophoresis (CE) for Speciation and Charge-Based Separations
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. technologynetworks.comslideshare.net This technique is particularly well-suited for the analysis of this compound due to the basic nature of the pyridine rings, which can be protonated to carry a positive charge in acidic buffer systems.
Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and separates analytes based on their charge-to-size ratio. sciex.comnih.gov In a CZE system, a fused-silica capillary is filled with a background electrolyte (BGE). When a voltage is applied, analytes migrate towards the cathode or anode according to their charge, and at different velocities depending on their electrophoretic mobility. For this compound, an acidic BGE (e.g., phosphate (B84403) or acetate (B1210297) buffer at pH < 5) would ensure the protonation of the pyridine nitrogens, imparting a positive charge and enabling its separation. CZE is advantageous for its high resolution, minimal sample consumption, and rapid analysis times.
The coupling of CE with mass spectrometry (CE-MS) can provide further structural confirmation and enhanced sensitivity, making it a powerful tool for the identification of impurities and degradation products. nih.gov
Table 2: Representative Capillary Zone Electrophoresis Parameters
| Parameter | Value |
|---|---|
| Capillary | Fused Silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte (BGE) | 50 mM Phosphate Buffer (pH 2.5) |
| Applied Voltage | 20-30 kV |
| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV-Vis at ~260 nm or Mass Spectrometry |
| Capillary Temperature | 25°C |
Voltammetric and Potentiometric Techniques for Electrochemical Detection and Quantification
Electrochemical techniques are highly sensitive for the analysis of redox-active compounds like this compound. The disulfide bond is susceptible to both reduction and oxidation, providing a basis for its electrochemical detection.
Voltammetric techniques , such as cyclic voltammetry (CV), can be used to investigate the redox behavior of the disulfide linkage. In CV, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the analyte. This technique can be used to quantify the compound by measuring the peak current, which is proportional to the concentration. The electrochemical reduction of the disulfide bond to the corresponding thiol, 4-(2-thiolethyl)pyridine, would be the primary process observed. nih.govnih.govantecscientific.com
Potentiometric techniques , although less common for the direct quantification of disulfides, could potentially be employed. An indirect potentiometric titration could be devised where the disulfide is first reduced chemically, and the resulting thiol is then titrated with a suitable titrant, with the endpoint detected by a potential change at an ion-selective electrode.
Table 3: Exemplary Voltammetric Analysis Parameters
| Parameter | Value |
|---|---|
| Technique | Cyclic Voltammetry (CV) |
| Working Electrode | Glassy Carbon Electrode (GCE) or Gold (Au) Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum (Pt) wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Scan Rate | 100 mV/s |
| Potential Range | e.g., +0.5 V to -1.0 V vs. Ag/AgCl |
Development of Spectroscopic Methods for In-Situ Monitoring of Reactions
Spectroscopic methods are invaluable for the real-time, in-situ monitoring of chemical reactions involving this compound, providing kinetic and mechanistic insights without the need for sample withdrawal.
UV-Visible (UV-Vis) Spectroscopy can be employed to monitor reactions that involve a change in the chromophoric species. For instance, in a disulfide exchange reaction where this compound reacts with a thiol, the release of 4-mercaptopyridine (B10438) can be monitored. The product, 4-thiopyridone, which exists in tautomeric equilibrium with 4-mercaptopyridine, has a distinct UV absorbance that can be used for quantification. The reaction between 4,4'-dithiodipyridine and thiols is monitored spectrophotometrically by the increase in absorbance due to the formation of pyridine-4-thione. nih.gov
Raman Spectroscopy is another powerful technique for in-situ monitoring. The disulfide (S-S) bond has a characteristic Raman stretching frequency, typically in the range of 500-550 cm⁻¹. researchgate.net Changes in the intensity of this band can be directly correlated with the consumption or formation of the disulfide bond during a reaction. Furthermore, the vibrational modes of the pyridine ring can also be monitored for any changes that may occur upon reaction. nih.gov This non-invasive technique requires minimal to no sample preparation and can be used with fiber-optic probes for remote monitoring.
Table 4: Spectroscopic Monitoring Parameters
| Parameter | UV-Vis Spectroscopy | Raman Spectroscopy |
|---|---|---|
| Wavelength Range/Shift Range | 200-400 nm | 200-2000 cm⁻¹ |
| Monitored Wavelength/Band | ~324 nm (for pyridine-4-thione formation) | ~510 cm⁻¹ (S-S stretch) and pyridine ring modes |
| Solvent | Must be transparent in the monitored region | Wide range of solvents can be used |
| Instrumentation | Diode-array spectrophotometer with a flow cell or cuvette | Raman spectrometer with a fiber-optic probe |
Emerging Research Frontiers and Future Perspectives for Bis 2 4 Pyridinyl Ethyl Disulfide
Development of Novel and Economically Viable Synthetic Routes
The future widespread application of Bis(2-(4-pyridinyl)ethyl) disulfide is contingent on the development of efficient and cost-effective methods for its synthesis. While general methods for disulfide bond formation are well-established, research is needed to develop routes that are not only high-yielding but also scalable and economically viable for industrial production. chemscene.comrsc.orgnih.gov
A comparative analysis of potential synthetic strategies is presented in the table below, highlighting the need for innovation in this area.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthesis Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Oxidation of 2-(4-pyridinyl)ethanethiol | High selectivity, well-understood chemistry. | Availability and cost of the thiol precursor, use of potentially hazardous oxidizing agents. |
| Reductive coupling of 4-vinylpyridine (B31050) with a sulfur source | Potentially a more direct route, avoids handling of thiols. | Control of polymerization, potential for side reactions, catalyst development required. |
| Thiol-disulfide exchange with a precursor disulfide | Can be highly specific and proceed under mild conditions. | Requires a suitable precursor disulfide, may involve multiple steps. |
Integration into Next-Generation Functional Materials and Devices
The presence of the dynamic disulfide bond and the functional pyridinyl groups makes this compound a promising building block for a new generation of smart and functional materials.
Stimuli-Responsive Polymers: The disulfide bond can be cleaved under reductive conditions, such as in the presence of glutathione, which is found in higher concentrations inside cells. nih.gov This redox-responsiveness makes this compound an ideal candidate for incorporation into polymers for targeted drug delivery systems. researchgate.netrsc.orgacs.org Future research will likely focus on synthesizing polymers where this disulfide is a key component of the backbone or as a cross-linker, leading to materials that can release a payload in specific biological environments. nih.govresearchgate.netrsc.orgacs.org
Self-Healing Materials: The reversible nature of the disulfide bond through thiol-disulfide exchange reactions can be harnessed to create self-healing materials. rsc.org When a material containing these bonds is damaged, the disulfide bonds can reform across the fractured interface, restoring the material's integrity. Research in this area will aim to incorporate this compound into various polymer matrices to develop robust and efficient self-healing coatings, adhesives, and structural materials.
Sensors and Actuators: The pyridinyl groups can act as binding sites for metal ions or other analytes, while the disulfide bond's redox activity can be exploited for electrochemical sensing. Future work could involve the development of chemoresistive sensors where the binding of an analyte to the pyridinyl groups modulates the material's conductivity. Similarly, the cleavage and formation of the disulfide bond could be used to induce conformational changes in a polymer network, leading to the development of novel actuators. acs.org
Table 2: Potential Applications in Functional Materials
| Material Type | Key Feature of this compound | Potential Application |
|---|---|---|
| Stimuli-Responsive Polymers | Redox-cleavable disulfide bond. nih.gov | Targeted drug delivery, controlled release systems. |
| Self-Healing Materials | Reversible thiol-disulfide exchange. rsc.org | Self-repairing coatings, durable composites. |
| Sensors | Pyridinyl groups for analyte binding, redox-active disulfide. | Chemical sensors, biosensors. |
Deeper Understanding of Complex Reaction Networks Involving Disulfide Intermediates
The thiol-disulfide exchange reaction is fundamental to many biological processes, often involving complex reaction networks with various disulfide intermediates. nih.govnih.govresearchgate.netnih.gov While the basic mechanism is understood, the specific kinetics and thermodynamics of the exchange involving this compound are yet to be thoroughly investigated.
Future research should focus on detailed mechanistic studies to elucidate the role of the pyridinyl groups in modulating the reactivity of the disulfide bond. researchgate.net It is hypothesized that the electron-withdrawing nature of the pyridine (B92270) ring could influence the stability of the disulfide and the rate of the exchange reaction. Understanding these subtleties is crucial for designing materials with precisely controlled responsiveness. nih.gov
Moreover, the potential for this compound to act as a catalyst or a catalytic intermediate in various chemical transformations is an exciting area for exploration. The reversible formation of mixed disulfides could facilitate a range of reactions, opening up new avenues in catalysis. nih.gov
Exploitation of Unique Properties in Energy Storage and Conversion Technologies
The unique electronic and structural properties of this compound suggest its potential use in advanced energy technologies.
Redox Mediators in Batteries: In energy storage systems like lithium-sulfur (Li-S) batteries, redox mediators can facilitate the electrochemical reactions, improving efficiency and cyclability. nih.govosti.govstanford.edudp.techresearchgate.net The reversible redox behavior of the disulfide/thiol couple in this compound makes it a candidate for a redox mediator. Future studies will need to evaluate its redox potential, solubility in battery electrolytes, and its effectiveness in shuttling electrons between the electrode and the active material. nih.govosti.govstanford.edudp.tech
Solar Fuel Production: The development of materials for the photocatalytic production of solar fuels is a critical area of research. researchgate.netnih.govacs.orgresearchgate.net The pyridinyl groups in this compound could serve as anchoring points for photocatalytic centers, while the disulfide bond could play a role in charge transfer processes. Interdisciplinary research will be necessary to design and test hybrid materials incorporating this compound for efficient solar energy conversion. researchgate.netnih.govacs.org
Interdisciplinary Research Initiatives at the Interface of Chemistry, Materials Science, and Engineering
Realizing the full potential of this compound will require a concerted effort from researchers across multiple disciplines. Collaborative projects that bring together synthetic chemists, materials scientists, and engineers will be essential to bridge the gap between fundamental research and practical applications.
These initiatives should focus on:
Rational Design: Combining computational modeling with experimental work to design and synthesize new materials with tailored properties based on the this compound scaffold.
Advanced Characterization: Utilizing state-of-the-art techniques to understand the structure-property relationships in these materials at the molecular level.
Device Prototyping: Fabricating and testing prototype devices to demonstrate the feasibility of using these materials in real-world applications.
Such interdisciplinary collaborations will be crucial for accelerating the translation of laboratory discoveries into innovative technologies that can address societal challenges in areas such as healthcare, manufacturing, and energy.
Q & A
Q. What are the common synthetic routes for Bis(2-(4-pyridinyl)ethyl) disulfide, and how can structural integrity be confirmed?
Methodological Answer: Synthesis typically involves thiol-disulfide exchange or oxidation of the corresponding thiol precursor, 2-(4-pyridinyl)ethanethiol. For example:
- Thiol Oxidation : Reacting 2-(4-pyridinyl)ethanethiol with an oxidizing agent (e.g., H₂O₂ or I₂) in a polar solvent (e.g., ethanol) under inert atmosphere to form the disulfide bond .
- Characterization : Confirm structural integrity via ¹H/¹³C NMR (e.g., disappearance of thiol proton at ~1.3 ppm and appearance of disulfide-linked ethyl protons) and FT-IR (S–S stretch at ~500–550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- NMR Spectroscopy : Analyze pyridinyl proton signals (δ 7.2–8.6 ppm for aromatic protons) and ethyl group splitting patterns (δ 2.8–3.5 ppm for –CH₂–S–S–). 2D NMR (COSY, HSQC) confirms connectivity .
- UV-Vis : Pyridine absorption bands (~250–270 nm) indicate electronic transitions.
- X-ray Crystallography (if crystalline): Resolves bond lengths (S–S ~2.05 Å) and dihedral angles between pyridinyl rings .
Advanced Research Questions
Q. How does the disulfide bond in this compound influence its redox-responsive behavior in drug delivery systems, and what experimental methods validate this?
Methodological Answer: The disulfide bond undergoes cleavage under reducing conditions (e.g., intracellular glutathione). To study this:
- Reduction Kinetics : Incubate with dithiothreitol (DTT) at varying concentrations (1–10 mM) and monitor disulfide cleavage via HPLC or fluorescence quenching .
- Drug Release Assays : Load the compound into nanoparticles and measure payload release (e.g., doxorubicin) under redox gradients using dialysis membranes and UV-Vis quantification .
- Cellular Uptake : Use confocal microscopy with fluorophore-tagged disulfide derivatives to track intracellular reduction .
Q. In polymer chemistry, how can this compound act as a dynamic crosslinker, and what are the challenges in maintaining disulfide stability during polymerization?
Methodological Answer:
Q. How should researchers address discrepancies in disulfide bond stability data under varying experimental conditions?
Methodological Answer:
- Controlled Environment Studies : Replicate experiments under standardized O₂ levels, temperature (e.g., 25°C vs. 37°C), and reducing agents (e.g., DTT vs. glutathione).
- Analytical Consistency : Use HPLC-MS to quantify degradation products and kinetic modeling to compare rate constants across studies .
- Cross-Validation : Combine spectroscopic data (Raman for S–S bonds) with computational simulations (DFT for bond dissociation energies) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
